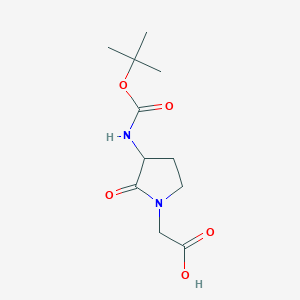

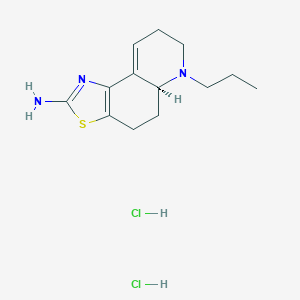

2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a dipeptide mimetic, often synthesized for its potential use in medicinal chemistry and organic synthesis. It has been studied for its unique structure and potential as a building block in various chemical reactions.

Synthesis Analysis

- A practical synthesis method for a similar dipeptide mimetic was developed by Lauffer and Mullican (2002), demonstrating the regioselective functionalization of its molecular structure (Lauffer & Mullican, 2002).

- Chui et al. (2004) synthesized related acetic acids from 2-aminopyridines, showing the potential for various synthetic routes for such compounds (Chui et al., 2004).

Molecular Structure Analysis

- Studies like those by Dasgupta et al. (2007) and Kumar & Meena (2003) have characterized similar structures, providing insights into their molecular conformations and stability (Dasgupta et al., 2007); (Kumar & Meena, 2003).

Chemical Reactions and Properties

- The synthesis of similar compounds often involves reactions like Michael addition, as demonstrated by Alizadeh & Rezvanian (2012) (Alizadeh & Rezvanian, 2012).

- Groth & Meldal (2001) presented synthesis routes for similar compounds, highlighting their potential in forming peptide isosteres (Groth & Meldal, 2001).

Physical Properties Analysis

- The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are often studied through X-Ray diffraction and NMR spectroscopy, as seen in the work of Prakash et al. (2008) (Prakash et al., 2008).

Chemical Properties Analysis

- The chemical properties, such as reactivity, stability under various conditions, and interaction with other chemicals, are central to understanding the utility of such compounds. Studies like those by Petz et al. (2019) provide insights into these aspects (Petz et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis of Aldehyde Building Blocks : One application is in the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals. This compound is used for the combinatorial solid-phase synthesis of peptide isosteres (Groth & Meldal, 2001).

Synthesis of Dipeptido-Mimetic : It is used in synthesizing (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic. This compound is a part of the synthesis of an interleukin-1beta converting enzyme inhibitor (Lauffer & Mullican, 2002).

Hydrogelators as Carrier of Vitamin B12 and Doxorubicin : In recent studies, short tripeptide-based amphiphiles, which include this compound, have been investigated as hydrogelators. These hydrogels are used for entrapment and release of Vitamin B12 and Doxorubicin, indicating potential applications in localized cancer therapy (Guchhait et al., 2021).

Synthesis of Cyclic γ-Aminobutyric Acid Analogues : This compound is also used in the synthesis of cyclic γ-aminobutyric acid analogues, which are further substituted at specific positions. This synthesis involves complex chemical reactions like the de Mayo reaction (Petz et al., 2019).

Synthesis of Modified Amino Acid Ligands : It's used in synthesizing modified amino acid ligands for copper(II) complexes. These complexes have potential applications in various fields, including catalysis and materials science (Dasgupta et al., 2007).

Safety and Hazards

While specific safety and hazards information for this compound is not available in the retrieved papers, general precautions should be taken when handling it. This includes avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Wirkmechanismus

Target of Action

It’s known that boc-protected amino acids are often used in peptide synthesis . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are crucial components of proteins. The synthesis process involves a series of reactions, including the formation of a phosphonium intermediate and acyloxyphosphonium from the protected amino acid anion .

Pharmacokinetics

It’s known that boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These properties may influence the compound’s bioavailability.

Result of Action

The primary result of the compound’s action is the formation of dipeptides . Dipeptides are essential building blocks in the formation of proteins, which play a crucial role in various biological functions.

Action Environment

The environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s miscibility in various solvents suggests that the solvent used can impact the efficiency of the dipeptide synthesis process . Furthermore, the reaction is carried out at room temperature, indicating that temperature is a critical factor in the compound’s action .

Eigenschaften

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBMLDXQOFMMED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576574 |

Source

|

| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116339-45-8 |

Source

|

| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)